molecular formula C10H19NO5 B2886481 2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2353803-17-3

2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B2886481
CAS No.: 2353803-17-3
M. Wt: 233.264
InChI Key: DUGLHRLKVIDFAC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic, Boc-protected amino acid derivative designed for pharmaceutical and biochemical research applications. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the amine functionality, safeguarding it during complex multi-step synthetic sequences, particularly in solid-phase peptide synthesis (SPPS). This protection is essential for the controlled construction of complex peptides and protein fragments. The compound's structure, featuring a hydroxy group and a protected amino group on adjacent carbon atoms, makes it a valuable chiral building block for the synthesis of novel amino acid derivatives and peptide mimetics. Researchers can utilize this compound in the development of active pharmaceutical ingredients (APIs), as a precursor for antibody-drug conjugates (ADCs) , and in the exploration of renin inhibitors for the treatment of hypertension . Its application is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies and in the creation of libraries of compounds for high-throughput screening. The mechanism of action for this building block is defined by its role in synthetic chemistry, where it is incorporated into growing peptide chains or molecular structures to impart specific steric, electronic, or hydrogen-bonding characteristics. As with all specialized research chemicals, this product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)16-8(15)11-10(4,5)6(12)7(13)14/h6,12H,1-5H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGLHRLKVIDFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also known as (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula: C₉H₁₇NO₄
Molecular Weight: 203.236 g/mol
Density: 1.1 g/cm³
Boiling Point: 339.5 °C at 760 mmHg
CAS Number: 15991-23-8

The compound features a hydroxyl group and an amino acid structure, which contribute to its biological interactions.

The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing the metabolism of amino acids and other substrates.
  • Receptor Binding: It may interact with receptors in the central nervous system, affecting neurotransmitter release and signaling pathways.

Metabolic Pathways

Research indicates that the compound is involved in metabolic pathways related to amino acid metabolism, particularly in the context of branched-chain amino acids. Elevated levels have been associated with certain metabolic disorders, including maple syrup urine disease (MSUD), where the compound's levels are significantly increased due to impaired metabolism.

Case Studies

  • Maple Syrup Urine Disease (MSUD):
    • Patients with MSUD exhibit elevated levels of this compound in their urine and blood. This condition is characterized by neurological dysfunction due to the accumulation of branched-chain amino acids and their metabolites .
  • Neuroprotective Effects:
    • A study explored the neuroprotective effects of compounds similar to this compound in models of neurodegeneration. Results suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in amino acid metabolism ,
Neurological EffectsPotential neuroprotective properties ,
Metabolic DisordersElevated levels in MSUD patients

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Boiling Point (°C) Applications/Notes
2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid (Target) C₁₀H₁₉NO₅ 233.23* Hydroxy, Boc-protected amine, methyl N/A N/A Likely peptide synthesis intermediate (inferred)
(2R)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid C₁₁H₂₁NO₄ 231.29 Boc-protected amine, dimethyl 118–121 350 Anticonvulsant precursor (e.g., Desmethyl Lacosamide)
(3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]butanoic acid C₉H₁₇NO₄ 203.24 Boc-protected amine N/A 339.5 Chiral building block for organic synthesis
Boc-L-2-Aminobutyric acid C₉H₁₇NO₄ 203.24 Boc-protected amine N/A N/A Alanine derivative; peptide synthesis
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ 233.26 Hydroxy, Boc-protected amine (pentanoic) N/A N/A Laboratory reagent; restricted to non-pharma use
2-(Dimethylcarbamoylamino)-3-methylbutanoic acid C₈H₁₆N₂O₃ 188.22 Dimethylcarbamoyl, methyl N/A N/A Unspecified; alternative protecting group

*Calculated based on molecular formula.

Structural Differences and Implications

Chain Length: The target compound and (3R)-3-Boc-amino butanoic acid share a four-carbon backbone, whereas 5-hydroxy-2-Boc-amino pentanoic acid has a five-carbon chain. Longer chains may reduce solubility in polar solvents but enhance lipophilicity.

Substituent Position: The target compound’s hydroxy and Boc-amino groups at C2 and C3 distinguish it from Boc-L-2-aminobutyric acid , where the Boc group is at C2.

Protecting Groups: Unlike the dimethylcarbamoyl group in 2-(dimethylcarbamoylamino)-3-methylbutanoic acid , the Boc group in the target compound is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid).

Physicochemical Properties

  • Melting/Boiling Points :
    • The (2R)-3,3-dimethyl analog has a high boiling point (350°C) due to increased molecular weight and branching, whereas shorter-chain analogs (e.g., ) exhibit lower boiling points (~339°C).
  • Solubility: Hydroxy groups (target compound and 5-hydroxy-pentanoic acid ) enhance water solubility compared to non-hydroxylated analogs.

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, and how does the choice of protecting groups influence yield?

The synthesis of this compound typically involves tert-butoxycarbonyl (Boc) protection of the amino group. A validated method includes coupling Boc-protected intermediates with hydroxy-substituted carboxylic acids under anhydrous conditions. For example, methyl esters of structurally similar Boc-protected amino acids (e.g., N-Boc-D-tert-leucine) are synthesized via acid-catalyzed esterification, achieving yields up to 79% using flash chromatography for purification . Key factors affecting yield include reaction temperature (optimized at 25–30°C), solvent selection (e.g., dichloromethane/methanol mixtures), and stoichiometric control of coupling reagents.

Q. How should researchers characterize the stereochemical purity of this compound, given its chiral centers?

Chiral purity can be assessed via:

  • Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Optical Rotation : Compare measured [α]D values against literature data for enantiomeric verification.
  • NMR Analysis : Observe splitting patterns in 1H^1H-NMR for diastereotopic protons, particularly near the hydroxy and Boc-protected amino groups .
    For example, diastereomeric ratios (dr) as high as 81:19 have been resolved using these techniques .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via incineration in EPA-approved facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Current safety data sheets (SDS) lack stability data . To address this:

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., free amine or decarboxylated derivatives).
  • Assess hygroscopicity via dynamic vapor sorption (DVS) analysis, as moisture may hydrolyze the Boc group .
  • Compare results with structurally analogous compounds (e.g., Boc-Tyr derivatives), which show decomposition above 40°C .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets, such as enzymes or receptors?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (e.g., KDK_D) with target proteins.
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model hydrogen bonding between the hydroxy group and active-site residues .
  • In Vitro Assays : Test inhibition of enzymes (e.g., proteases) at concentrations ≤10 µM, with LC-MS validation of metabolite profiles .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Conduct microtoxicity assays using Vibrio fischeri (EC50_{50} measurement) and Daphnia magna (48-hour lethality tests).
  • Perform read-across analysis using QSAR models, leveraging data from structurally related Boc-protected amino acids, which show low bioaccumulation potential (log PowP_{ow} ≈ 1.2) .

Q. What strategies optimize enantioselective synthesis to minimize racemization?

  • Low-Temperature Coupling : Perform reactions at −20°C to suppress epimerization.
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze undesired enantiomers .
  • Chiral Auxiliaries : Incorporate Evans oxazolidinones to direct stereochemistry at the β-hydroxy position .

Data Contradictions and Mitigation Strategies

Parameter Reported Data Conflicting Evidence Recommended Resolution
Thermal Stability No decomposition ≤40°C Contradicts instability in SDS Conduct TGA-DSC analysis (10°C/min ramp)
Aquatic Toxicity No data Analogues show low toxicity Perform OECD 201 algal growth inhibition

Key Properties and Synthesis Metrics

Property Value Source
Molecular Weight231.29 g/mol (calculated)
Melting Point118–121°C
Optimal Reaction Yield79% (flash chromatography)
Chiral Purity (dr)81:19 (HPLC-resolved)

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